Fensulfothion oxon

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (4-methylsulfinylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVZNNILZKEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863909 | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-21-2 | |

| Record name | Fensulfothion oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasanit O-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasanit O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENSULFOTHION OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

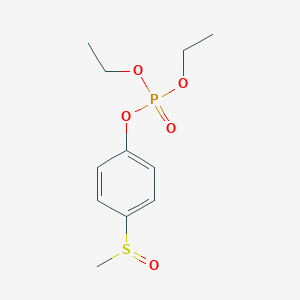

What is the chemical structure of Fensulfothion oxon?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Fensulfothion oxon, a significant metabolite of the organophosphate insecticide Fensulfothion. This document details its chemical structure, physicochemical properties, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

This compound, an organophosphorus compound, is primarily known as a metabolite of fenthion.[1] Its chemical structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a key feature of "oxon" metabolites, which differentiates it from its parent compound, Fensulfothion, which contains a thione (P=S) group. The phosphorus center is also bonded to two ethoxy groups and a 4-(methylsulfinyl)phenyl ester group.

The IUPAC name for this compound is diethyl (4-methylsulfinylphenyl) phosphate.[1][2][3] Its chemical formula is C11H17O5PS.[1][2][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6552-21-2 | [1][2][4] |

| Molecular Formula | C11H17O5PS | [1][2][4][5] |

| Molecular Weight | 292.29 g/mol | [1][2][4] |

| IUPAC Name | diethyl (4-methylsulfinylphenyl) phosphate | [1][2][3] |

| Canonical SMILES | CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | [1] |

| InChI Key | GNTVZNNILZKEIB-UHFFFAOYSA-N | [1][2] |

Synthesis and Metabolism

This compound is formed in vivo and in the environment through the oxidative desulfuration of its parent compound, Fensulfothion. This metabolic activation is a critical step, as the oxon form is a more potent inhibitor of acetylcholinesterase.[6]

Diagram 1: Synthesis of this compound from Fensulfothion

Caption: Oxidation of Fensulfothion to this compound.

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of Fensulfothion.[1]

-

Chemical Oxidation: This method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled laboratory conditions. The reaction selectively converts the thione (P=S) group of Fensulfothion to the oxon (P=O) group.[1]

-

Biological Oxidation: Microbial systems capable of metabolizing Fensulfothion can also be employed to produce this compound.[1] This method is often used to study the metabolic pathways of the parent compound.

This compound is often analyzed as a residue in environmental and food samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common methods for its detection and quantification.[1]

-

Sample Preparation: Samples, such as baby food or herbal medicines, are first subjected to an extraction process, typically using acetone.[1]

-

Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with columns like Sep-Pak C18 and DSC-NH2 to remove interfering substances.[1]

-

Instrumentation: The cleaned extract is injected into an HPLC or UPLC system for separation, followed by detection and quantification using a tandem mass spectrometer.[1] Gas chromatography–tandem mass spectrometry (GC–MS/MS) is also utilized for the analysis of pesticide residues in complex matrices like herbal medicines.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This inhibition is significantly more potent than that of the parent Fensulfothion.[6]

The mechanism of action involves the phosphorylation of the serine hydroxyl group within the catalytic triad of AChE.[1] This forms a stable, covalent bond between the phosphorus atom of this compound and the serine residue, rendering the enzyme inactive. The accumulation of the neurotransmitter acetylcholine in synaptic clefts leads to overstimulation of the nervous system, resulting in neurotoxicity.[1]

Diagram 2: Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of Acetylcholinesterase by this compound.

Hydrolytic Detoxification

Hydrolysis is a key detoxification pathway for this compound. The enzyme paraoxonase 1 (PON1) in serum can cleave the ester bonds of the oxon, leading to the formation of diethyl phosphate and p-nitrophenol.[1] Genetic variants of human PON1 exhibit different catalytic efficiencies, with the Q192 isoform hydrolyzing this compound at a rate 3.2 times faster than the R192 variant.[1] In aquatic organisms, carboxylesterases in the liver and gills also contribute to hydrolytic detoxification, although at slower rates.[1]

Table 2: Comparative Hydrolysis Rates of this compound

| Enzyme/Organism | Hydrolysis Rate | Fold Difference | Source |

| Human PON1 (Q192 isoform) | - | 3.2x faster than R192 | [1] |

| Human PON1 (R192 isoform) | - | - | [1] |

| Aquatic Organism Carboxylesterases | 2–5 pmol/min/mg protein | - | [1] |

References

- 1. Buy this compound | 6552-21-2 [smolecule.com]

- 2. This compound | C11H17O5PS | CID 81038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fensulfothion-oxon | CAS 6552-21-2 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

Fensulfothion Oxon: A Technical Guide for Researchers

CAS Number: 6552-21-2

This in-depth technical guide provides a comprehensive overview of fensulfothion oxon, a significant metabolite of the organothiophosphate insecticide fensulfothion. This document is intended for researchers, scientists, and professionals in drug development and toxicology. It details the compound's chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name diethyl (4-methylsulfinylphenyl) phosphate, is the oxygen analog of fensulfothion.[1] The replacement of the thione sulfur with oxygen in the phosphate group significantly increases its toxicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Fensulfothion | This compound Sulfone |

| CAS Number | 6552-21-2[2] | 115-90-2[3] | 6132-17-8[4] |

| Molecular Formula | C₁₁H₁₇O₅PS[1][2] | C₁₁H₁₇O₄PS₂[3] | C₁₁H₁₇O₆PS[4] |

| Molecular Weight | 292.29 g/mol [1][2] | 308.35 g/mol [5] | 308.29 g/mol [4] |

| Physical State | Solid[6] or oily liquid | Oily yellow or brown liquid[3] | Not specified |

| Boiling Point | Not available | 138-141 °C at 0.01 mmHg[7] | Not available |

| Density | Not available | 1.202 g/mL at 20 °C[3] | Not available |

| Water Solubility | Not available | 1540 mg/L at 20 °C[8] | Not available |

| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, methanol (sparingly)[9] | Soluble in most organic solvents except aliphatics[3][7] | Not available |

| Vapor Pressure | Not available | 5 x 10⁻⁵ mmHg at 25 °C[3] | Not available |

Toxicological Profile

Fensulfothion and its metabolites are highly toxic. The oxon form is a more potent inhibitor of acetylcholinesterase, making it of significant toxicological interest.

Table 2: Acute Toxicity of Fensulfothion

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 4 mg/kg | [10] |

| LD50 | Rat (female) | Oral | 1.8 mg/kg | [10] |

| LD50 | Rat (male) | Dermal | 14-30 mg/kg | [10] |

| LD50 | Rat (female) | Dermal | 3.5-3.0 mg/kg | [10] |

| LC50 | Rat | Inhalation | 113 mg/m³ (1-hour exposure) | [10] |

| LC50 | Rat | Inhalation | 29.5 mg/m³ (4-hour exposure) | [10] |

| LD50 | Mallard duck | Oral | 0.749 mg/kg | [11] |

| LD50 | House sparrow | Oral | 0.32 mg/kg | [11] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to a range of toxic effects.

Metabolic Pathway

Fensulfothion is metabolized in biological systems and the environment through oxidation and hydrolysis. The initial oxidation of the thioether group leads to the formation of fensulfothion sulfoxide and fensulfothion sulfone. A critical activation step is the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O), which forms the more potent acetylcholinesterase inhibitor, this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of fenthion. A detailed protocol is outlined below, adapted from synthetic procedures for similar organophosphate oxons.

Materials:

-

Fenthion

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve fenthion in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the fenthion solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the by-product m-chlorobenzoic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Method: UPLC-MS/MS for this compound in Food Matrices

This protocol is based on a validated method for the simultaneous analysis of fenthion and its metabolites.[12][13]

Sample Preparation (QuEChERS Method):

-

Homogenize 10 g of the food sample.

-

For dry samples like rice, add 10 mL of water and let it hydrate for 30 minutes.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the acetonitrile supernatant and mix it with a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Vortex and centrifuge.

-

Filter the supernatant into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or similar.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound should be optimized.

Table 3: Example MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 293.1 | 155.1 | 127.1 | Optimized for the instrument |

Acetylcholinesterase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of this compound on acetylcholinesterase, based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound dilutions.

-

Add the AChE solution to each well (except for the blank) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of this compound for research and developmental purposes. Due to its high toxicity, all handling and experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. This compound | C11H17O5PS | CID 81038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound sulfone | C11H17O6PS | CID 80214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fensulfothion - Wikipedia [en.wikipedia.org]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]

- 9. FENSULFOTHION | 115-90-2 [m.chemicalbook.com]

- 10. dnacih.com [dnacih.com]

- 11. epa.gov [epa.gov]

- 12. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Pathways of Fensulfothion Oxon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Fensulfothion oxon, an active metabolite of the organophosphate insecticide Fensulfothion. This document details the chemical reactions, experimental protocols, and relevant data for the preparation of this compound, intended for use in research and developmental contexts.

Introduction

This compound, with the chemical name O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphate, is the oxygen analog of Fensulfothion. The replacement of the thione sulfur with oxygen in the phosphoryl group significantly increases its potency as an acetylcholinesterase (AChE) inhibitor. Understanding its synthesis is crucial for toxicological studies, development of analytical standards, and research into organophosphate metabolism and detoxification. The primary route to this compound is through the oxidation of its parent compound, Fensulfothion.

Core Synthesis Pathway: Oxidation of Fensulfothion

The most direct and common method for the synthesis of this compound is the oxidation of the P=S bond in Fensulfothion to a P=O bond. This transformation is a key step in the metabolic activation of Fensulfothion in biological systems, primarily mediated by cytochrome P450 enzymes.[1] In a laboratory setting, this conversion is typically achieved using chemical oxidizing agents.

A widely used and effective oxidizing agent for this type of transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2] Other oxidizing agents such as hydrogen peroxide or potassium permanganate can also be employed.[1] The reaction involves the conversion of the phosphorothioate group to a phosphate ester.

Diagram of the Core Synthesis Pathway

Caption: Oxidation of Fensulfothion to this compound.

Precursor Synthesis: Preparation of Fensulfothion

The starting material, Fensulfothion, is commercially synthesized via the esterification of O,O-diethyl phosphorothioic acid with 4-(methylsulfinyl)phenol. This reaction is typically performed in an organic solvent with a base to neutralize the acidic byproduct, ensuring a high yield of the desired product.

Diagram of Fensulfothion Synthesis

Caption: Synthesis of Fensulfothion precursor.

Experimental Protocols

The following protocols are representative methods for the synthesis of Fensulfothion and its subsequent oxidation to this compound.

4.1. Protocol 1: Synthesis of Fensulfothion

This protocol is based on the general principles of esterification for organophosphate synthesis.

-

Materials:

-

O,O-diethyl phosphorothioic acid

-

4-(methylsulfinyl)phenol

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylsulfinyl)phenol (1 equivalent) in dry dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add O,O-diethyl phosphorothioic acid (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Fensulfothion.

-

4.2. Protocol 2: Oxidation of Fensulfothion to this compound

This protocol utilizes m-CPBA as the oxidizing agent, a common and effective method for this transformation.

-

Materials:

-

Fensulfothion

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Fensulfothion (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

-

Filter the mixture to remove the precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

If necessary, purify the product further by flash column chromatography.

-

Diagram of Experimental Workflow for this compound Synthesis

Caption: Workflow for the oxidation of Fensulfothion.

Data Presentation

The following table summarizes the key chemical properties of the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Fensulfothion | C₁₁H₁₇O₄PS₂ | 308.35 | Brown liquid or yellow oil |

| This compound | C₁₁H₁₇O₅PS | 292.29 | - |

| 4-(methylsulfinyl)phenol | C₇H₈O₂S | 156.20 | - |

| O,O-diethyl phosphorothioic acid | C₄H₁₁O₃PS | 170.17 | - |

| m-CPBA (~77%) | C₇H₅ClO₃ | 172.57 | White powder |

Safety Considerations

Fensulfothion and its oxon are highly toxic organophosphates and potent acetylcholinesterase inhibitors. All manipulations should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. m-CPBA is a strong oxidizing agent and can be shock-sensitive; handle with care and avoid contact with flammable materials. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-Depth Technical Guide to the Mechanism of Action of Fensulfothion Oxon on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] The primary mode of action involves the metabolic bioactivation of fensulfothion to its oxygen analog, fensulfothion oxon. This oxon is a significantly more potent inhibitor of AChE, estimated to be 500 to 2,000 times more active than its parent compound.[3] This guide provides a detailed technical overview of the mechanism by which this compound inhibits acetylcholinesterase, including the molecular interactions, kinetic consequences, and the experimental methods used to characterize this process.

Bioactivation of Fensulfothion

Fensulfothion itself is a relatively weak inhibitor of acetylcholinesterase.[3] Its toxicity is primarily a result of in vivo metabolism, where the thiono group (P=S) is oxidatively desulfurated to the more reactive oxono group (P=O), forming this compound.[4] This conversion is a critical step in the toxification pathway. Further metabolism can lead to the formation of other cholinesterase-inhibiting metabolites, such as the fensulfothion oxygen analog sulfone.[2]

Molecular Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound follows the general mechanism established for organophosphate insecticides.[5] This process can be broken down into three key stages: phosphorylation, aging, and spontaneous reactivation.

Phosphorylation of the Active Site

The catalytic activity of acetylcholinesterase relies on a catalytic triad of amino acid residues in its active site: a serine (Ser), a histidine (His), and a glutamate (Glu).[6] this compound acts as a "suicide substrate" by irreversibly binding to the serine residue. The electrophilic phosphorus atom of the oxon is subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable, covalent dialkylphosphoryl-serine adduct and the release of the leaving group, 4-(methylsulfinyl)phenol.[2] This phosphorylation effectively blocks the active site, preventing the binding and hydrolysis of the natural substrate, acetylcholine.[5] The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning.[1]

Figure 1. Phosphorylation of the acetylcholinesterase active site by this compound.

Aging

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This is a time-dependent, irreversible dealkylation of one of the alkoxy groups attached to the phosphorus atom.[6] The aging process results in a negatively charged phosphomonoester that is highly resistant to both spontaneous and oxime-induced reactivation. This renders the inhibition effectively permanent. The rate of aging is dependent on the specific organophosphate and the species of acetylcholinesterase.

Spontaneous Reactivation

In the absence of aging, the phosphorylated acetylcholinesterase can undergo slow, spontaneous hydrolysis of the phosphoryl-serine bond, leading to the regeneration of the active enzyme. However, this process is generally very slow and often insufficient to counteract the toxic effects of significant organophosphate exposure.

Figure 2. Fates of phosphorylated acetylcholinesterase: aging and spontaneous reactivation.

Quantitative Data on Acetylcholinesterase Inhibition

For context, the table below presents data for a structurally related compound, fenthion oxon sulfoxide, to illustrate the potential range of inhibitory potencies.

| Compound | Enzyme Source | IC50 (µM) |

| (R)-(+)-Fenthion oxon sulfoxide | Human recombinant AChE | 6.9 |

| (S)-(-)-Fenthion oxon sulfoxide | Human recombinant AChE | 230 |

| (R)-(+)-Fenthion oxon sulfoxide | Electric eel AChE | 6.5 |

| (S)-(-)-Fenthion oxon sulfoxide | Electric eel AChE | 111 |

| This compound | Data Not Available | Data Not Available |

| Data for fenthion oxon sulfoxide enantiomers from Gadepalli et al. (2007).[7] |

Experimental Protocols for a Key Experiment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining acetylcholinesterase activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[8]

Principle

This assay utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine and acetate. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor like this compound will decrease the rate of this reaction.

Materials

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATC)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a working solution of ATC in deionized water.

-

Prepare a working solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound stock solution in the appropriate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer and all reagents except the enzyme.

-

Control wells (100% activity): Add buffer, DTNB, AChE solution, and the solvent used for the inhibitor.

-

Inhibitor wells: Add buffer, DTNB, AChE solution, and the desired concentration of this compound.

-

-

Incubation:

-

Pre-incubate the plate (containing buffer, DTNB, enzyme, and inhibitor/solvent) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATC solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 3. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Concluding Remarks

This compound is a potent inhibitor of acetylcholinesterase, acting through the characteristic organophosphate mechanism of active site serine phosphorylation. This leads to the accumulation of acetylcholine and subsequent neurotoxicity. While the qualitative mechanism is well-understood, a notable gap exists in the publicly available literature regarding specific quantitative kinetic data for the interaction of this compound with acetylcholinesterase. Further research is required to determine the precise IC50, kᵢ, Kᵢ, aging, and spontaneous reactivation rates for this compound to enable more accurate risk assessments and to facilitate the development of more effective and targeted therapeutic interventions for fensulfothion poisoning. The experimental protocols outlined in this guide provide a framework for conducting such essential research.

References

- 1. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Toxicological Profile of Fensulfothion Oxon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion oxon, the oxygen analog of the organophosphorus insecticide fensulfothion, is a potent neurotoxicant of significant interest in the fields of toxicology, environmental science, and pharmacology. As the active metabolite, this compound is considerably more toxic than its parent compound, primarily through its potent inhibition of acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, including its mechanism of action, metabolism, and toxicity across various endpoints. The information is presented to support research, risk assessment, and the development of potential therapeutic interventions.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | diethyl (4-methylsulfinylphenyl) phosphate | Smolecule |

| CAS Number | 6552-21-2 | Smolecule |

| Molecular Formula | C₁₁H₁₇O₅PS | Smolecule |

| Molecular Weight | 292.29 g/mol | Smolecule |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][2] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[1] The clinical manifestations of this overstimulation include tremors, convulsions, respiratory distress, and ultimately, death.[2] this compound is a significantly more potent AChE inhibitor than its parent compound, fensulfothion.[1]

Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolism

Fensulfothion is a phosphorothioate, which is metabolically activated to its highly toxic oxon form by cytochrome P450 (CYP) enzymes in the liver.[2][3] This bioactivation involves oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom. While specific CYP isozymes responsible for fensulfothion metabolism are not extensively documented, in other organophosphates like chlorpyrifos and parathion, CYP2B6 and CYP2C19 have been identified as major players in this process.[3]

Detoxification of this compound can occur through hydrolysis by paraoxonases (PONs), which are esterases found in the plasma and liver.

Metabolic pathway of Fensulfothion to this compound.

Toxicological Data

Acute Toxicity

Fensulfothion and its metabolites are highly toxic. The oxon form is generally more toxic than the parent compound.

Table 1: Acute Toxicity of Fensulfothion and its Metabolites in Rats

| Compound | Route | Sex | LD₅₀ (mg/kg) | Reference |

| Fensulfothion | Oral | Male | 4 | [4] |

| Fensulfothion | Oral | Female | 1.8 | [4] |

| Fensulfothion | Dermal | Male | 14-30 | [4] |

| Fensulfothion | Dermal | Female | 3.5-3.0 | [4] |

| This compound | Intraperitoneal | Male | 1.53 | [1] |

| This compound | Intraperitoneal | Female | - | [1] |

| Fensulfothion Sulfone | Intraperitoneal | Male | 2.2 | [1] |

| This compound Sulfone | Intraperitoneal | Male | 1.25 | [1] |

Table 2: Acute Inhalation Toxicity of Fensulfothion in Rats

| Duration | LC₅₀ (mg/m³) | Reference |

| 1 hour | 113 | [4] |

| 4 hours | 29.5 | [4] |

Acetylcholinesterase Inhibition

Table 3: In Vitro Acetylcholinesterase Inhibition

| Compound | Enzyme Source | I₅₀ (M) | Reference |

| This compound | Rat Brain | 5.4 x 10⁻⁴ | [1] |

| Fensulfothion | Rat Brain | 3 x 10⁻⁴ | [1] |

Note: The I₅₀ value for fensulfothion is likely influenced by its in vitro conversion to the more active oxon form.

Chronic, Reproductive, and Developmental Toxicity

Data specific to this compound for chronic, reproductive, and developmental toxicity are limited. Studies are primarily conducted with the parent compound, fensulfothion. The No-Observed-Adverse-Effect-Level (NOAEL) for cholinesterase inhibition in subchronic feeding studies with fensulfothion is reported to be 1 ppm in the diet for both dogs and cats.[4] In a three-generation reproduction study in rats, fensulfothion did not show reproductive toxicity at the doses tested.[1] Similarly, no embryotoxic or teratogenic effects were observed in rabbits.[1]

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of this compound. Studies on the parent compound, fensulfothion, have shown no evidence of mutagenic effects in mice.[4]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.

Workflow of the in vitro Acetylcholinesterase Inhibition Assay.

Protocol Outline:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (this compound), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Pre-incubate the acetylcholinesterase enzyme with various concentrations of this compound for a defined period to allow for inhibition to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB to the enzyme-inhibitor mixture.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD₅₀) of a substance.

Protocol Outline:

-

Animal Selection: Use a small number of animals (typically rats or mice) of a single sex.

-

Dose Administration: Administer a single oral dose of the test substance to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD₅₀ Estimation: Continue this sequential dosing until enough data is collected to calculate the LD₅₀ using statistical methods.

Three-Generation Reproduction Study (Adapted from OECD Guideline 416)

This study design evaluates the effects of a substance on reproductive performance over multiple generations.

Protocol Outline:

-

Parental Generation (F0): Male and female animals are administered the test substance for a pre-mating period and through mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring from the F0 generation are selected to become the parents of the F2 generation and are exposed to the test substance from weaning through their reproductive cycle.

-

Second Filial Generation (F2): Offspring from the F1 generation are similarly selected and exposed to produce the F3 generation.

-

Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, pup viability, growth, and survival are assessed in each generation. Gross and histopathological examinations of reproductive organs are also performed.

Conclusion

This compound is a highly toxic metabolite of the insecticide fensulfothion, exerting its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. Its formation via metabolic activation by cytochrome P450 enzymes highlights the importance of understanding the metabolic fate of parent organophosphorus compounds. While comprehensive toxicological data specifically for this compound is limited in some areas, the available information, combined with data from its parent compound, provides a strong basis for risk assessment and further research. The experimental protocols outlined in this guide offer standardized methods for evaluating the neurotoxic and other potential adverse effects of this and similar compounds. This in-depth technical guide serves as a valuable resource for professionals in toxicology, drug development, and environmental science.

References

- 1. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 2. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dnacih.com [dnacih.com]

Fensulfothion oxon environmental degradation pathways

An In-depth Technical Guide to the Environmental Degradation Pathways of Fensulfothion Oxon

Introduction

Fensulfothion is a systemic organophosphorus insecticide and nematicide previously utilized in agriculture to control a wide range of soil-borne pests.[1][2] Like many organothiophosphate pesticides, its environmental and biological activity is significantly influenced by its transformation into metabolic derivatives. The most prominent of these is this compound, its oxygen analog. This transformation, involving the oxidative desulfuration of the parent molecule, results in a compound with substantially higher toxicity due to its enhanced potency as an acetylcholinesterase (AChE) inhibitor.[3][4] this compound's inhibitory constant (Ki) for AChE is 50- to 100-fold greater than that of fensulfothion itself.[4]

This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound. It details the mechanisms of its formation, subsequent abiotic and biotic degradation processes, and the analytical methodologies employed for its detection and quantification. The content is intended for researchers, environmental scientists, and toxicology professionals engaged in the study of pesticide fate and risk assessment.

Formation of this compound

The primary pathway for the formation of this compound from its parent compound, fensulfothion, is through metabolic oxidation. This bioactivation process occurs in various environmental matrices, including soil, plants, and animals.

-

Oxidative Desulfuration : The core reaction is the conversion of the thione (P=S) group to an oxon (P=O) group. This process is primarily mediated by cytochrome P450 (CYP) monooxygenases in biological systems.[4] This conversion significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of AChE.

-

Environmental Conversion : In addition to biological metabolism, fensulfothion can be slowly oxidized to its sulfone and isomerized in the air.[3] In plants, fensulfothion is absorbed and converted to its oxygen analog (this compound) and its sulfone derivative.[3]

Environmental Degradation Pathways

This compound, once formed, is subject to further degradation through both abiotic and biotic processes. These pathways are crucial for its detoxification and determine its persistence and mobility in the environment.

Abiotic Degradation

Abiotic degradation involves the chemical transformation of this compound without the involvement of biological organisms. The principal mechanisms are hydrolysis and photolysis.

-

Hydrolysis : This is a critical detoxification pathway for this compound.[4] The process involves the cleavage of the ester bond, yielding diethyl phosphate and 4-(methylsulfinyl)phenol. The rate of hydrolysis is influenced by pH and temperature.[5][6] While specific half-life data for the oxon is limited, the parent fensulfothion has a hydrolysis half-life of 120 hours at 81°C and a pH range of 2.5-6.[3] In biological systems, this reaction is enzymatically catalyzed by paraoxonase 1 (PON1) in serum and by carboxylesterases in aquatic organisms.[4]

-

Photolysis : Degradation by sunlight can be a contributing factor to the breakdown of fensulfothion and its metabolites on surfaces such as soil or leaves.[7] In the atmosphere, vapor-phase fensulfothion is expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.[8] Similar processes are expected to contribute to the degradation of the more polar this compound.

Biotic Degradation

Biotic degradation, mediated by microorganisms and metabolic processes within larger organisms, is a primary route for the dissipation of fensulfothion and its oxon from the environment.[5]

-

Microbial Degradation : Soil microorganisms play a vital role in the breakdown of these compounds.[2][5] Bacteria such as Pseudomonas alcaligenes have been shown to utilize fensulfothion as a carbon source, degrading it via hydrolysis to p-methylsulfinyl phenol and diethyl phosphorothioic acid.[1] Other species, like Hafnia sp., can reduce fensulfothion to fensulfothion sulfide.[9] These hydrolytic and reductive pathways are also applicable to this compound, breaking it down into less toxic components. The half-life of the parent fensulfothion in soil is relatively short, ranging from 3 to 28 days, indicating rapid microbial degradation.[2]

-

Conjugation and Excretion : In biological systems, a key detoxification pathway involves the conjugation of this compound with glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). This process forms water-soluble metabolites that can be more readily excreted from the organism.[4]

Degradation Pathway Diagrams

The following diagrams illustrate the key transformation and analysis pathways for fensulfothion and its oxon metabolite.

References

- 1. Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Buy this compound | 6552-21-2 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Sulfide | 3070-13-1 | DAA07013 [biosynth.com]

- 7. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

Fensulfothion: A Technical Guide to its Key Metabolites and Their Toxicological Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of pests. Its efficacy is intrinsically linked to its metabolic activation and detoxification pathways within biological systems. This technical guide provides an in-depth analysis of the key metabolites of fensulfothion, their associated toxicity, and the experimental methodologies used for their evaluation. The primary mechanism of action for fensulfothion and its active metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of pesticide toxicology and drug development.

Metabolic Pathways of Fensulfothion

Fensulfothion undergoes a series of biotransformation reactions, primarily through oxidative and hydrolytic pathways, leading to the formation of several key metabolites.[2] The metabolic fate of fensulfothion is crucial as some of its metabolites exhibit greater toxicity than the parent compound.[2] The primary metabolites of toxicological significance are:

-

Fensulfothion Oxon (Oxygen Analogue): Formed by the oxidative desulfuration of the P=S bond to a P=O bond. This conversion significantly increases the compound's ability to inhibit acetylcholinesterase.[2]

-

Fensulfothion Sulfone: Results from the oxidation of the sulfoxide group to a sulfone group.

-

This compound Sulfone (Oxygen Analogue Sulfone): This metabolite is formed through the oxidation of both the phosphorothioate group and the sulfoxide group.[2]

The metabolic conversion of fensulfothion to its oxygen analogue is a critical activation step, as the oxon form is a much more potent inhibitor of acetylcholinesterase.[2]

Toxicity of Key Metabolites

The acute toxicity of fensulfothion and its principal metabolites has been evaluated in animal models, primarily in rats. The data consistently demonstrates that the oxidative metabolites are significantly more toxic than the parent compound.

| Compound | Animal | Route | Sex | LD50 (mg/kg) | Reference |

| Fensulfothion | Rat | Oral | M | 4.1 | Dubois & Kinoshita, 1964 |

| Rat | Oral | F | 1.5 | Dubois & Kinoshita, 1964 | |

| Rat | IP | M | 2.5 | Dubois & Kinoshita, 1964 | |

| Rat | IP | F | 1.5 | Dubois & Kinoshita, 1964 | |

| This compound | Rat | IP | M | 1.8 | Dubois & Kinoshita, 1964 |

| Rat | IP | F | 0.6 | Dubois & Kinoshita, 1964 | |

| Fensulfothion Sulfone | Rat | Oral | M | 6-10 | Solly & Harrison, 1971 |

| Rat | Oral | F | 2-3 | Solly & Harrison, 1971 | |

| This compound Sulfone | Rat | IP | M | 1.3 | Dubois & Kinoshita, 1964 |

| Rat | IP | F | 0.4 | Dubois & Kinoshita, 1964 |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fensulfothion and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and at neuromuscular junctions.

By inhibiting AChE, these organophosphorus compounds lead to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system leads to a range of toxic signs, including tremors, convulsions, respiratory distress, and ultimately, death. The oxon metabolites are particularly potent inhibitors because the phosphorus atom of the P=O bond is more electrophilic and readily reacts with the serine hydroxyl group in the active site of AChE, leading to irreversible phosphorylation of the enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicity of fensulfothion and its metabolites. The following are representative protocols based on established OECD guidelines for acute toxicity testing and standard methods for cholinesterase activity assays.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test System:

-

Animal Species: Rat (e.g., Wistar or Sprague-Dawley strain)

-

Age: Young adults (8-12 weeks old)

-

Sex: Initially, a single sex (typically female) is used.

-

Housing: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Food, but not water, is withheld overnight before administration of the test substance.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Administration: A single dose of the test substance is administered by oral gavage. The volume administered is generally kept constant by varying the concentration of the dose formulation.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Cholinesterase Activity Assay (Representative Protocol)

Objective: To measure the in vitro or ex vivo inhibition of acetylcholinesterase activity by a test substance.

Principle: The assay is based on the Ellman method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (substrate)

-

Source of AChE (e.g., purified enzyme, red blood cell lysate, brain homogenate)

-

Test compound (fensulfothion or its metabolites)

-

Microplate reader

Methodology:

-

Enzyme Preparation: Prepare the AChE source in phosphate buffer.

-

Inhibition Step: Pre-incubate the enzyme preparation with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add DTNB and the substrate (acetylthiocholine) to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The metabolism of fensulfothion leads to the formation of more potent acetylcholinesterase inhibitors, namely this compound and this compound sulfone. This metabolic activation is a key determinant of its overall toxicity. A thorough understanding of the metabolic pathways, the toxicity of individual metabolites, and the underlying mechanism of action is critical for accurate risk assessment and the development of potential antidotes or safer alternatives. The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the toxicological properties of fensulfothion and other related organophosphorus compounds.

References

Fensulfothion Oxon: A Technical Guide for Organophosphorus Compound Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion is an organothiophosphate insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Like many organophosphorothionates, fensulfothion itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic activation in organisms to its oxygen analog, fensulfothion oxon.[3] This biotransformation dramatically increases its toxicity, making the oxon the primary active metabolite responsible for the potent anticholinesterase activity.[3][4]

This technical guide provides an in-depth overview of the role of this compound in the study of organophosphorus compounds. It details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve impulse transmission.

The greater inhibitory potency of the oxon form is attributed to the substitution of the thion (P=S) group in fensulfothion with an oxon (P=O) group. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE. This results in a stable, phosphorylated enzyme that is unable to perform its normal function. This compound is reported to be 50 to 100 times more potent as an AChE inhibitor than its parent compound, fensulfothion.[4]

Quantitative Data

The following tables summarize key quantitative data for fensulfothion and its oxon metabolite.

Table 1: Acetylcholinesterase Inhibition Data for this compound

| Parameter | Value | Species/Enzyme Source | Reference |

| Inhibition Constant (Kᵢ) | 0.8 nM | Human Erythrocyte AChE | [4] |

Table 2: Acute Toxicity Data

| Compound | Test | Species | Route | Value | Reference |

| This compound | 96-hour LC₅₀ | Daphnia magna | Water | 0.12 µg/L | [4] |

| Fensulfothion | Oral LD₅₀ | Rat (female) | Oral | 2.2 mg/kg | [5] |

| Fensulfothion | Oral LD₅₀ | Rat (male) | Oral | 10.5 mg/kg | [5] |

| Fensulfothion | Dermal LD₅₀ | Rat (female) | Dermal | 3.5 mg/kg | [5] |

| Fensulfothion | Dermal LD₅₀ | Rat (male) | Dermal | 30.0 mg/kg | [5] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, the AChE working solution, and the this compound dilution (or solvent control).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Sample Preparation for Pesticide Residue Analysis using QuEChERS (AOAC Official Method 2007.01)

This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting pesticide residues, including fensulfothion and its oxon, from food matrices prior to chromatographic analysis.

Materials:

-

Homogenized food sample

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium acetate (anhydrous)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent (optional, for fatty matrices)

-

Graphitized carbon black (GCB) (optional, for pigmented matrices)

-

50 mL and 15 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

-

Add 15 mL of 1% acetic acid in acetonitrile.[6]

-

Add internal standards if required.

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[7]

-

Cap the tube and shake vigorously for 1 minute.[6]

-

Centrifuge at ≥1500 rcf for 1 minute.[8]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Extract:

-

The resulting supernatant is the final extract, which can be analyzed by GC-MS/MS or LC-MS/MS.

-

UHPLC-MS/MS Analysis of this compound

This provides typical starting conditions for the analysis of organophosphate oxons. Method optimization will be required.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[9]

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.[9]

-

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

-

Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Visualizations

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]

- 4. Buy this compound | 6552-21-2 [smolecule.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. chromtech.com.au [chromtech.com.au]

- 9. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels [mdpi.com]

Fensulfothion Oxon: A Comprehensive Technical Review of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fensulfothion oxon is an organophosphate metabolite of the insecticide and nematicide fensulfothion. The transformation from the parent compound involves the oxidative desulfuration of the phosphorothioate group, a process that significantly alters its biological activity. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development and toxicology. Understanding these properties is paramount for predicting its environmental fate, toxicological profile, and for the development of analytical methods.

Chemical Identity

| Identifier | Value |

| Chemical Name | diethyl (4-methylsulfinylphenyl) phosphate |

| Synonyms | Dasanit O, O,O-Diethyl O-[p-(methylsulfinyl)phenyl] phosphate, Diethyl 4-(methylsulfinyl)phenyl phosphate |

| CAS Number | 6552-21-2 |

| Molecular Formula | C₁₁H₁₇O₅PS[1][2][3][4][5] |

| Molecular Weight | 292.29 g/mol [1][2][3][4] |

| Chemical Structure |

|

Physical and Chemical Properties

| Property | This compound | Fensulfothion (Parent Compound) |

| Physical State | Solid (Appearance)[6] | Oily yellow or brown liquid[7][8] |

| Melting Point | Data not available | < 25 °C[9] |

| Boiling Point | Data not available | 138-141 °C at 0.01 mmHg[7][9] |

| Water Solubility | Data not available | 1540 mg/L at 25 °C[7] |

| Density | Data not available | 1.202 g/cm³ at 20 °C[7] |

| Vapor Pressure | Data not available | 5 x 10⁻⁵ mmHg at 25 °C[7] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures to ensure the reliability and comparability of data.

Determination of Melting Point/Melting Range (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC)[10][11][12].

General Protocol (Capillary Method):

-

A small, finely powdered sample of the substance is introduced into a capillary tube.

-

The capillary tube is placed in a heated bath or block with a calibrated thermometer.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point. For substances with a melting range, the temperatures at the beginning and end of melting are recorded.

Determination of Boiling Point (OECD Test Guideline 103)

This guideline provides methods for determining the boiling point of liquids, such as the ebulliometer method, the dynamic method, and the Siwoloboff method[1][13][14].

General Protocol (Dynamic Method):

-

The vapor pressure of the substance is measured at various temperatures.

-

The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (101.3 kPa).

-

A plot of vapor pressure versus temperature is used to determine the boiling point accurately.

Determination of Water Solubility (OECD Test Guideline 105)

This guideline details the flask method and the column elution method for determining the water solubility of substances[15][16][17][18][19].

General Protocol (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous solution is determined by a suitable analytical method (e.g., chromatography).

Determination of Density (OECD Test Guideline 109)

This guideline outlines methods for determining the density of liquids and solids, including the use of a pycnometer, a hydrometer, and an oscillating densitometer[20][21][22][23][24].

General Protocol (Pycnometer Method for Solids):

-

The weight of a clean, dry pycnometer is determined.

-

A known weight of the solid substance is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble.

-

The weight of the pycnometer containing the solid and the liquid is measured.

-

The density of the solid is calculated based on the weights and the known density of the liquid.

Determination of Vapour Pressure (OECD Test Guideline 104)

This guideline describes several methods for determining vapor pressure, including the dynamic method, static method, and the gas saturation method[2][25][26][27][28].

General Protocol (Static Method):

-

A small amount of the substance is introduced into a vacuum-tight apparatus.

-

The apparatus is evacuated and the substance is allowed to reach vapor pressure equilibrium at a constant temperature.

-

The pressure exerted by the vapor is measured using a suitable pressure gauge.

-

Measurements are repeated at different temperatures to establish the vapor pressure curve.

Biological Activity and Signaling Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. This compound | C11H17O5PS | CID 81038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6552-21-2 [smolecule.com]

- 5. This compound [webbook.nist.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fensulfothion - Wikipedia [en.wikipedia.org]

- 9. 115-90-2 CAS MSDS (FENSULFOTHION) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. filab.fr [filab.fr]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 24. acri.gov.tw [acri.gov.tw]

- 25. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 26. oecd.org [oecd.org]

- 27. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 28. consilab.de [consilab.de]

Fensulfothion Oxon: An In-Depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for fensulfothion oxon. The information presented herein is critical for ensuring the integrity of this compound in research and development settings. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols are provided.

Executive Summary

This compound, the oxygen analog of the organophosphorus pesticide fensulfothion, is a compound of interest in toxicological and environmental research. Understanding its stability profile is paramount for accurate experimental design and data interpretation. This document outlines the known stability of this compound under various conditions, including hydrolysis, and provides recommendations for its proper storage.

Stability Profile of this compound

The stability of this compound is influenced by several factors, primarily pH and temperature. The compound is noted to be moisture-sensitive.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for this compound. The rate of hydrolysis is significantly dependent on the pH and temperature of the aqueous solution. The primary hydrolysis mechanism involves the attack of a hydroxide ion or a neutral water molecule on the phosphorus atom, leading to the formation of corresponding phenol derivatives.

Below is a summary of the hydrolysis half-life of this compound at various pH levels and temperatures.

| Temperature (°C) | pH | Half-life (days) |

| 25 | 7 | 59.0 |

| 25 | 9 | 55.5 |

| 50 | 7 | 10.5 |

| 50 | 9 | 7.5 |

| 65 | 7 | 3.5 |

| 65 | 9 | 2.0 |

Data compiled from studies on fenthion and its metabolites.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on available data, the following conditions are recommended:

| Form | Recommended Storage Temperature | Additional Notes |

| Neat (Solid) | +4°C | Stable under recommended storage conditions.[1] Incompatible with oxidizing agents, reducing agents, and water.[1] |

| In Cyclohexane | +20°C | - |

| In Toluene | +4°C | - |

It is crucial to store this compound in tightly closed containers in a well-ventilated area.[1] Given its moisture sensitivity, exposure to humidity should be minimized.

Experimental Protocols

The following section details generalized experimental protocols for assessing the stability of organophosphates like this compound. These are based on established methodologies and regulatory guidelines.

Hydrolysis Stability Testing (Adapted from OECD Guideline 111)